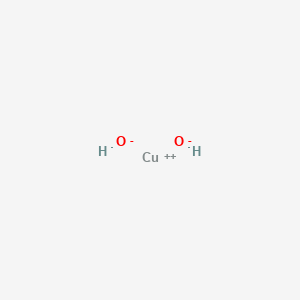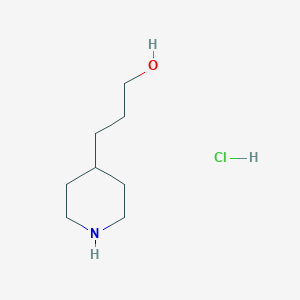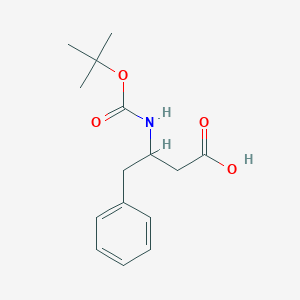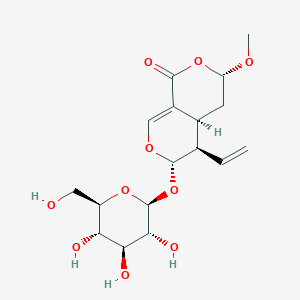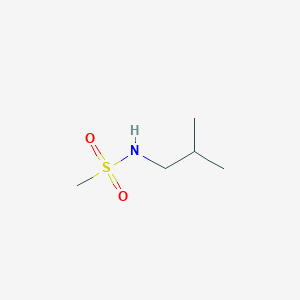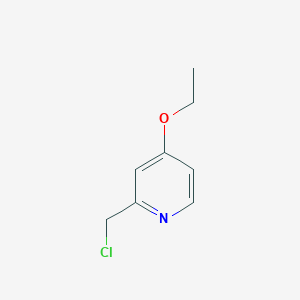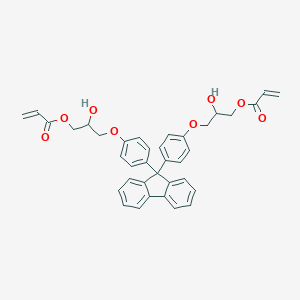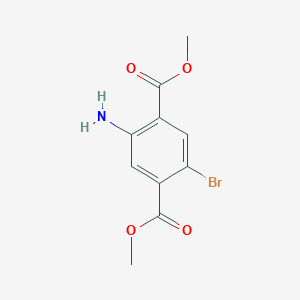
Dimethyl 2-Amino-5-bromoterephthalate
説明
Dimethyl 2-Amino-5-bromoterephthalate is a chemical compound with the molecular formula C10H10BrNO4 . It has a molecular weight of 288.10 .
Synthesis Analysis
The synthesis of Dimethyl 2-Amino-5-bromoterephthalate involves the reaction of bromine with dimethyl 2-aminoterephthalate in dichloromethane at various temperatures . The reaction conditions and yields vary depending on the temperature and the presence of pyridine .Molecular Structure Analysis
The molecular structure of Dimethyl 2-Amino-5-bromoterephthalate consists of a benzene ring substituted with two ester groups, an amino group, and a bromine atom .科学的研究の応用
Fluorogenic Substrates for Proteinases
Dimethyl 5-aminoisophthalate, a related compound to Dimethyl 2-Amino-5-bromoterephthalate, has been used in the synthesis of amino acid and peptide derivatives. These derivatives serve as fluorogenic substrates for plant cysteine proteinases like papain, ficin, and bromelain. Studies have shown that modifications of these derivatives can lead to an increased rate of enzyme hydrolysis, suggesting their potential as efficient substrates in enzymatic assays and proteinase detection (Baggett et al., 1985).
Ligands in Gold(I) Chemistry
Dimethyl 5-aminoisophthalate has been utilized as a ligand in gold(I) chemistry. This compound forms model complexes for macrocyclic gold compounds. Its use demonstrates the versatility of dimethyl aminoisophthalate derivatives in forming complex structures with metals, which can be important for understanding and developing metal-based drugs or catalysts (Wiedemann, Gamer, & Roesky, 2009).
Detection of Amino Acids and Serotonin
Dansyl-Cl, another derivative closely related to Dimethyl 2-Amino-5-bromoterephthalate, has been extensively used in biological research for detecting peptides, imidazoles, phenolic compounds, and amino acids. Its derivatives form stable, intensely colored products, facilitating the identification and quantification of these biological molecules (Leonard & Osborne, 1975).
特性
IUPAC Name |
dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKMWOSPVNYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634065 | |
| Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-Amino-5-bromoterephthalate | |
CAS RN |
185051-42-7 | |
| Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




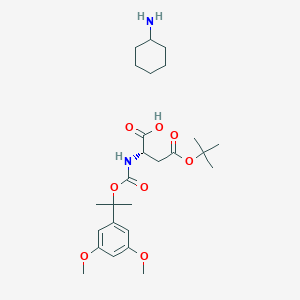
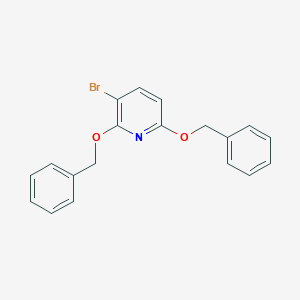
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)


